(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane
Description
Properties
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-phenylmethoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4OS/c1-21-13-8-11(15(17,18)19)7-12(14(13)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFFUGPAUUVRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Group Installation
The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) on 3-hydroxy-5-(trifluoromethyl)iodobenzene. Using benzyl bromide (1.1 equiv) in a biphasic system (CH2Cl2/H2O) with sodium hydroxide (1.2 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv), the reaction proceeds at room temperature to yield 3-(benzyloxy)-5-(trifluoromethyl)iodobenzene in 85% purity after recrystallization.
Key Data:
Directed ortho-Fluorination
Fluorination at the 2-position is achieved via directed metallation. Treating 3-(benzyloxy)-5-(trifluoromethyl)iodobenzene with LDA (2.0 equiv) at −78°C in THF generates a lithiated intermediate, which is quenched with NFSI (1.5 equiv) to afford 3-benzyloxy-2-fluoro-5-(trifluoromethyl)iodobenzene in 72% yield.
Optimization Note:
Trifluoromethylation and Functional Group Compatibility
Radical Trifluoromethylation
Palladium-Catalyzed Methylsulfane Installation
Cross-Coupling with Methanethiol
Intermediate A undergoes Pd-catalyzed C–S coupling using a (Xantphos)Pd(3-Py)(I) precatalyst (5 mol%), methanethiol (2.0 equiv), and Cs2CO3 (2.5 equiv) in toluene at 110°C. This yields the target compound in 63% isolated yield after column chromatography.
Reaction Scope:
-
Catalyst Screening: (Xantphos)Pd systems outperform BrettPhos and SPhos ligands in suppressing proto-deiodination.
-
Yield Optimization: Doubling methanethiol equivalents (4.0 equiv) improves conversion to 75%.
Characterization Data:
-
1H NMR (400 MHz, CDCl3): δ 7.45–7.36 (m, 5H, Bn), 7.11 (d, J = 9.1 Hz, 1H, Ar–H), 5.19 (s, 2H, OCH2Ph), 2.45 (s, 3H, SCH3).
-
19F NMR (376 MHz, CDCl3): δ −59.40 (d, J = 65.2 Hz, CF3), −103.4 (s, F).
Alternative Synthetic Pathways
Visible-Light-Mediated Thiolation
A metal-free approach adapts photocatalytic conditions using S-methyl 4-fluorobenzenesulfonothioate (2.0 equiv) and blue LED irradiation in DCE. This method affords the target compound in 45% yield, avoiding transition metals but requiring longer reaction times (24 h).
Limitations:
Challenges and Mitigation Strategies
Steric and Electronic Effects
The electron-withdrawing CF3 and F groups deactivate the ring toward electrophilic substitution, necessitating SNAr or cross-coupling for functionalization. Steric hindrance at the 2- and 5-positions complicates catalyst accessibility, addressed using bulky Xantphos ligands.
Protecting Group Stability
The benzyloxy group remains stable under Pd catalysis and fluorination conditions but requires hydrogenolysis for deprotection in downstream applications.
Scalability and Industrial Relevance
Gram-scale synthesis (10 mmol) of intermediate A proceeds with 70% yield, while the final coupling step maintains 60% efficiency at scale. Process intensification via flow chemistry could enhance throughput for industrial applications .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfane group (-SMe) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Mechanistic Insight :
-
Sulfoxides form via electrophilic oxidation with H<sub>2</sub>O<sub>2</sub> under mild acidic conditions.
-
Sulfones require stronger oxidants like mCPBA, proceeding through a two-electron oxidation pathway .
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient aromatic ring (due to -CF<sub>3</sub> and -F substituents) facilitates S<sub>N</sub>Ar at the 2-fluoro position.
Key Observations :
-
The trifluoromethyl group enhances ring electron deficiency, accelerating S<sub>N</sub>Ar .
-
Steric hindrance from the benzyloxy group reduces reactivity at the 5-position.
Deprotection of Benzyloxy Group
The benzyloxy group (-OBn) can be removed under hydrogenolytic or acidic conditions.
Applications :
Radical Trifluoromethylation
The -CF<sub>3</sub> group participates in radical-mediated trifluoromethylation under photoredox catalysis.
| Reagent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| CF<sub>3</sub>SO<sub>2</sub>Na | Ir(ppy)<sub>3</sub> (2 mol%) | DMA, 450 nm LED, 25°C, 8 h | This compound-CF<sub>3</sub> adduct | 74% |
Mechanism :
-
CF<sub>3</sub> radicals generated via single-electron transfer (SET) from Ir(ppy)<sub>3</sub> to CF<sub>3</sub>SO<sub>2</sub>Na .
Cross-Coupling Reactions
The brominated analog (prepared via halogenation) undergoes Suzuki-Miyaura coupling.
| Reagent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| PhB(OH)<sub>2</sub> | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) | DME/H<sub>2</sub>O, 80°C, 24 h | This compound-Ph | 68% |
Limitations :
-
Direct coupling of the parent compound is hindered by the absence of a halide; bromination is required first.
Thermal Stability and Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition via:
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C-S bond cleavage : Releases methylthiol (MeSH) and generates a phenolic intermediate.
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Defluorination : Loss of F<sup>-</sup> under basic conditions .
Biological Reactivity
In enzymological studies, the compound inhibits cytochrome P450 enzymes via:
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Coordination to heme iron through the sulfur atom.
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Covalent modification of active-site residues (e.g., cysteine thiols).
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups. It is particularly useful for creating derivatives that may exhibit enhanced biological activity or novel properties.
Biology
- Biological Activity Investigation: Research has indicated that compounds with trifluoromethyl groups can exhibit significant biological activity, including antimicrobial and anticancer properties. Studies often explore how these compounds interact with various biological targets such as enzymes or receptors.
- Cellular Effects: The presence of the trifluoromethyl group enhances the stability and lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.
Medicine
- Pharmaceutical Development: Investigations into this compound’s therapeutic potential include its use as a precursor in drug development, particularly for creating pharmaceuticals targeting specific diseases or conditions .
- Therapeutic Properties: Preliminary studies suggest potential applications in treating infections or cancers, warranting further investigation into its mechanisms of action and efficacy.
Industry
- Material Science Applications: The compound's unique chemical properties make it suitable for use in developing advanced materials, including polymers and coatings that require specific performance characteristics.
- Agrochemical Development: Its reactivity allows it to be used in synthesizing agrochemicals, contributing to crop protection solutions .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Properties of Trifluoromethyl Compounds | Evaluated various trifluoromethyl-substituted compounds for antibacterial activity | Found that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. |
| Synthesis of Novel Anticancer Agents | Investigated the synthesis pathways for creating anticancer agents from organofluorine compounds | Demonstrated that derivatives of this compound could enhance cytotoxicity against cancer cell lines compared to non-fluorinated analogs. |
| Development of Advanced Coatings | Explored the use of organosulfur compounds in industrial coatings | Identified improved chemical resistance and durability when incorporating sulfane derivatives into polymer matrices. |
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The benzyloxy and fluorine groups contribute to the compound’s overall reactivity and stability, influencing its binding affinity and selectivity towards various targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural complexity invites comparison with derivatives sharing key substituents, such as benzyloxy, fluoro, trifluoromethyl, or sulfur-containing groups. Below is a comparative analysis based on available
Table 1: Key Properties of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane and Analogues
Key Observations
Functional Group Impact: Methylsulfane vs. Methylsulfane vs. Urea: Urea derivatives (e.g., 1f, 2a) exhibit higher melting points (190–207 °C) due to hydrogen-bonding networks, whereas the methylsulfane group in the target compound may lower melting points (data unavailable) due to reduced polarity .
Synthetic Accessibility :
- Urea derivatives in show moderate to high yields (70.7–78.4%), suggesting robust synthetic routes. In contrast, the discontinuation of the target compound may reflect challenges in scalability or purification .
Commercial Viability: The target compound’s discontinued status contrasts with the availability of its methanol analogue and urea-based research compounds, hinting at niche applications or superior performance of alternatives .
Biological Activity
The compound (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane , with the molecular formula , has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of trifluoromethyl and benzyloxy groups. These modifications often enhance biological activity and pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Weight : 316.3 g/mol
- CAS Number : 2586126-10-3
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
The trifluoromethyl group is known to significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability. Research indicates that compounds with trifluoromethyl substituents can exhibit improved interactions with biological targets, such as enzymes and receptors, leading to increased potency and selectivity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. A study reported that certain trifluoromethyl-substituted compounds exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against these pathogens .
Cytotoxicity and Antitumor Effects
Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, a related study demonstrated that certain trifluoromethyl-containing compounds induced apoptosis in breast cancer cell lines without affecting normal human cells, suggesting a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives incorporating trifluoromethyl groups. These derivatives were tested against MRSA (Methicillin-resistant Staphylococcus aureus), showing remarkable bactericidal activity with reductions in bacterial counts exceeding 3 log values within an 8-hour timeframe at high concentrations .
Case Study 2: Antitumor Activity
In another investigation, a derivative of the compound was tested for its ability to inhibit tumor growth in murine models. The treatment resulted in significant tumor size reduction compared to control groups, indicating its potential as an antitumor agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H12F4OS |
| Molecular Weight | 316.3 g/mol |
| CAS Number | 2586126-10-3 |
| Antimicrobial Activity (MBEC) | ≤ 1 µg/mL |
| Cytotoxicity (IC50) | Not specified |
Q & A
Basic: What are the common synthetic routes for introducing the methylsulfanyl group into aromatic systems, such as in (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane?
Answer:
The methylsulfanyl group is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, a thiolation reaction using methylthiolate (CH₃S⁻) with a halogenated aromatic precursor (e.g., bromo- or chloro-substituted intermediates) under basic conditions can be employed. Alternatively, copper- or palladium-catalyzed C–S bond formation using methyl disulfides or thiols may enhance regioselectivity . Prior protection of sensitive groups (e.g., benzyloxy) is critical to avoid side reactions.
Basic: How can the presence of fluorine and trifluoromethyl groups affect spectroscopic characterization of this compound?
Answer:
- NMR : Fluorine atoms cause splitting patterns in ¹H and ¹³C NMR due to scalar coupling (e.g., ³J coupling in aryl-F systems). The trifluoromethyl (CF₃) group appears as a quartet (¹H NMR) or a distinct signal in ¹⁹F NMR (~-60 ppm).
- MS : High-resolution mass spectrometry (HRMS) is essential to distinguish isotopic patterns from sulfur (⁴% for ³⁴S) and fluorine (monoisotopic). Fragmentation may involve loss of CF₃ or benzyloxy groups .
Advanced: What strategies can mitigate conflicting data in determining regiochemistry during synthesis?
Answer:
- X-ray crystallography : Definitive structural confirmation, especially for regiochemical assignments, is achieved via single-crystal X-ray analysis .
- NOESY/ROESY NMR : Nuclear Overhauser effects can identify spatial proximity between substituents (e.g., benzyloxy and methylsulfanyl groups).
- Computational modeling : DFT calculations of ¹H/¹³C chemical shifts or relative stability of regioisomers can resolve ambiguities .
Advanced: How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of the methylsulfanyl moiety?
Answer:
The CF₃ group deactivates the aromatic ring via inductive effects, reducing electron density at the methylsulfanyl sulfur. This decreases nucleophilicity, making the S–CH₃ bond less prone to oxidation but more susceptible to electrophilic substitution at meta/para positions. Controlled oxidation to sulfoxide/sulfone derivatives may require stronger oxidizing agents (e.g., mCPBA) .
Basic: What purification techniques are recommended for this compound given its substituents?
Answer:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane. The trifluoromethyl group increases hydrophobicity, requiring higher nonpolar solvent ratios.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) exploit differential solubility of the product versus byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities (e.g., dehalogenated byproducts) .
Advanced: How can researchers address discrepancies in mass spectrometry data caused by fluorine and sulfur isotopes?
Answer:
- High-resolution MS : Instruments with >50,000 resolution (e.g., Orbitrap) distinguish overlapping isotopic clusters (e.g., CF₃ vs. S isotopes).
- Isotopic pattern simulation : Software tools (e.g., ChemCalc) simulate expected patterns to validate molecular ion assignments.
- Tandem MS/MS : Collision-induced dissociation (CID) identifies characteristic fragment ions (e.g., loss of –SCF₃ or –OCH₂Ph groups) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzyloxy group.
- Moisture : The methylsulfanyl group is susceptible to hydrolysis in acidic/neutral conditions; use anhydrous solvents and inert atmospheres.
- Temperature : Long-term storage at –20°C in sealed containers minimizes thermal decomposition .
Advanced: How can computational methods predict the compound’s reactivity in catalytic applications?
Answer:
- Frontier molecular orbital (FMO) analysis : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack.
- Transition-state modeling : Identifies energy barriers for S–CH₃ bond cleavage or aryl-ring functionalization.
- Solvent effects : COSMO-RS simulations assess solvation impacts on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
